molecular formula C15H10ClNO2 B562530 2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE CAS No. 1076198-25-8

2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE

Cat. No.: B562530
CAS No.: 1076198-25-8
M. Wt: 271.7
InChI Key: COCJUZNVDCSTPQ-UHFFFAOYSA-N
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Description

2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE is an organic compound that features a chlorobenzoyl group, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-(hydroxymethyl)benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Chlorobenzoyl)-3-(carboxymethyl)benzonitrile.

    Reduction: 4-(4-Chlorobenzoyl)-3-(aminomethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)benzonitrile
  • 4-(4-Chlorobenzoyl)-3-methylbenzonitrile
  • 4-(4-Chlorobenzoyl)-3-(methoxymethyl)benzonitrile

Uniqueness

2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE is unique due to the presence of both a hydroxymethyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJUZNVDCSTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652606
Record name 4-(4-Chlorobenzoyl)-3-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-25-8
Record name 4-(4-Chlorobenzoyl)-3-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzoyl)-3-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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